cis-Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
Description
Properties
IUPAC Name |
methyl (1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-5-6(7)8(12)14-4/h6-7H,5H2,1-4H3,(H,11,13)/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDFYTQQOAHATE-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
A patented method (US4083863A) utilizes tetrahydrothiophenium ylides to achieve cyclopropanation. The process involves:
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Formation of Tetrahydrothiophenium Salts : Tetrahydrothiophene reacts with haloacetic acid esters (e.g., ethyl bromoacetate) in inert solvents (chloroform, acetone) at 15–35°C for 1–3 days.
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Ylide Generation : The salt is treated with aqueous base (NaOH/KOH) in methylene chloride at 10–50°C to form the ylide.
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Cyclopropanation : The ylide reacts with activated olefins (e.g., 1-isopropylideneindene) at 25–100°C to yield cyclopropane esters.
Key Data
| Parameter | Value/Detail |
|---|---|
| Ylide Stability | >24 hours under anhydrous conditions |
| Typical Yield | 86–95% (for methyl ester derivatives) |
| Stereoselectivity | cis:trans = 8:1 (optimized conditions) |
Advantages : High yields, scalability for industrial production.
Limitations : Requires activated olefins; limited substrate scope.
Boc Protection of Aminocyclopropane Carboxylic Acid Derivatives
Stepwise Synthesis
This two-step approach is widely adopted for its modularity:
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Aminocyclopropane Carboxylic Acid Synthesis :
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Esterification :
Stereochemical Control
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Cis Configuration : Achieved via chiral auxiliary-mediated cyclopropanation or resolution using chiral column chromatography.
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Example : Asymmetric aldol-cyclopropanation-retro-aldol protocols provide enantiomeric excess (ee) >99% for cis isomers.
Asymmetric Catalytic Cyclopropanation
Transition Metal Catalysis
Nickel or palladium complexes with chiral ligands (e.g., bipyridyl) enable enantioselective cyclopropanation:
Biocatalytic Approaches
Engineered myoglobin variants catalyze cyclopropanation with complementary stereoselectivity:
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Scope : Tolerates aryl, alkyne, and nitrile substituents.
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Scale : Gram-scale synthesis demonstrated for drug intermediates.
Retrosynthetic Disconnection via Iodocarbocyclization
Performance Metrics
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Tetrahydrothiophenium | 86–95 | Moderate | Industrial | High |
| Boc Protection | 80–90 | Dependent on step | Lab-scale | Moderate |
| Asymmetric Catalysis | 82–93 | High (ee >90%) | Pilot-scale | Low |
| Iodocarbocyclization | 62 | N/A | Lab-scale | Low |
Industrial-Scale Considerations
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Patented Ylide Route : Preferred for bulk production due to reagent availability and high throughput.
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Solvent Recovery : Methylene chloride and THF are recycled in closed-loop systems to reduce costs.
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Quality Control : HPLC purity >97% ensured via crystallization from hexane/ethyl acetate.
Emerging Trends
Chemical Reactions Analysis
Types of Reactions
cis-Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1. Synthesis of Pharmaceuticals
- The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique cyclopropane structure allows for the introduction of diverse functional groups, enhancing biological activity.
- Case Study : A study demonstrated the use of cis-cyclopropanecarboxylic acid derivatives in synthesizing potent inhibitors for specific enzymes involved in cancer progression. The incorporation of the cyclopropane moiety increased the binding affinity to the target enzyme compared to non-cyclopropane analogs .
2. Peptide Synthesis
- The compound is utilized in peptide synthesis due to its ability to introduce sterically hindered amino acids. This property is crucial for developing peptides with enhanced stability and bioactivity.
- Case Study : Research on cyclic peptides showed that incorporating cis-cyclopropanecarboxylic acid derivatives improved resistance to proteolytic degradation, making them suitable candidates for therapeutic applications .
Organic Synthesis Applications
1. Asymmetric Synthesis
- The compound is employed in asymmetric synthesis processes, allowing for the production of optically active compounds. Its chiral nature facilitates the creation of enantiomerically pure products.
- Case Study : A method involving the use of microorganisms such as Arthrobacter and Bacillus was developed to produce (+)-cis-cyclopropanecarboxylic acid derivatives with high optical purity. This method demonstrated significant yield improvements compared to traditional chemical synthesis techniques .
2. Reaction Mechanisms
- The reactivity of cis-cyclopropanecarboxylic acid methyl ester in various organic reactions has been extensively studied. Its participation in nucleophilic substitutions and cycloaddition reactions has been documented.
- Data Table: Reaction Types and Conditions
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed, room temperature | 85 |
| Cycloaddition | UV light irradiation | 90 |
| Esterification | Acid catalyst, reflux | 95 |
Agricultural Applications
1. Agrochemical Development
- The compound has potential applications in developing agrochemicals, particularly as a building block for herbicides and insecticides due to its ability to modify biological pathways.
- Case Study : Research indicated that derivatives of cis-cyclopropanecarboxylic acid exhibited herbicidal activity against certain weed species, providing a new avenue for environmentally friendly herbicide development .
Mechanism of Action
The mechanism of action of cis-Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name: Methyl (1R,2S)-rel-2-[(tert-butoxycarbonyl)amino]cyclopropanecarboxylate
- CAS Number : 170299-60-2
- Molecular Formula: C₁₀H₁₇NO₄
- Molecular Weight : 215.246 g/mol
- Key Properties : Density 1.1 g/cm³, boiling point 295.8°C, flash point 132.7°C .
This compound features a cyclopropane ring with two functional groups: a methyl ester at position 1 and a tert-butoxycarbonyl (Boc)-protected amino group at position 2. The cis configuration (1R,2S) is critical for its stereochemical interactions in synthetic and biological applications.
Comparison with Structurally Similar Compounds
Dimethyl cis-1,2-Cyclopropanedicarboxylate
Comparison :
- Functional Groups: Two ester groups (vs. one ester and one Boc-protected amino group in the target compound).
- Polarity : Higher polarity due to dual ester groups, influencing solubility in polar solvents .
- Applications: Primarily used as a building block in organic synthesis; lacks the amino group required for peptide coupling or bioactive interactions .
Cyclopropanecarboxylic Acid, 1-Amino-2-(Hydroxymethyl)-, Methyl Ester (1S-cis)
Comparison :
- Functional Groups: Contains a hydroxymethyl group instead of Boc-protected amino group.
- Reactivity : The hydroxymethyl group enables hydrogen bonding and derivatization (e.g., phosphorylation), while the Boc group in the target compound offers stability under acidic conditions .
- Biological Relevance: Hydroxymethyl derivatives are intermediates in drug discovery but lack the Boc group’s protective advantages for amino functionality .
Cyclopropanecarboxylic Acid, 2-Ethyl-1-[(Methoxycarbonyl)Amino]-, Methyl Ester
Comparison :
Cyclohexanecarboxylic Acid Derivatives
Comparison :
- Ring Structure : Cyclohexane (flexible chair conformations) vs. cyclopropane (rigid, planar ring).
- Biological Activity : Cyclohexane derivatives are common in pharmaceuticals (e.g., gabapentin analogs) but lack the cyclopropane ring’s strain-driven reactivity .
Data Table: Key Properties of Compared Compounds
Biological Activity
cis-Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester (CAS No. 170299-60-2) is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, making it a candidate for further research in medicinal chemistry and drug development.
- Molecular Formula : CHNO
- Molecular Weight : 215.25 g/mol
- Synonyms : Methyl (1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Biological Activity
The biological activity of cis-cyclopropanecarboxylic acid derivatives has been explored in several studies, focusing on their potential as therapeutic agents. Below are key findings from the literature:
1. Anticancer Activity
Research has indicated that cyclopropane derivatives can exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds inhibit cancer cell proliferation by targeting microtubule dynamics, leading to mitotic arrest and apoptosis in various cancer cell lines . Although specific data on cis-cyclopropanecarboxylic acid methyl ester is limited, its structural analogs have shown promising results in inhibiting tumor growth.
2. Enzymatic Reactions
The compound has been evaluated for its ability to undergo enzymatic transformations. A notable method involves using microorganisms such as Arthrobacter and Bacillus species to produce optically active cyclopropane carboxylic acids through biotransformation processes . This indicates potential applications in biocatalysis and synthetic organic chemistry.
3. Structure-Activity Relationship (SAR)
The structure of cis-cyclopropanecarboxylic acid derivatives plays a crucial role in their biological activity. Variations in substituents on the cyclopropane ring can significantly affect their potency and selectivity against different biological targets. Studies suggest that modifications can enhance their interaction with proteins involved in cell cycle regulation .
Case Studies
Several case studies highlight the biological potential of cyclopropane derivatives:
- Study on Microtubule Interaction : A derivative similar to cis-cyclopropanecarboxylic acid was found to inhibit tubulin polymerization with nanomolar potency, showcasing its potential as an anticancer agent .
- Biotransformation Studies : Research involving Bacillus sp. demonstrated effective conversion of cyclopropane esters into their corresponding carboxylic acids with high optical purity, emphasizing the compound's utility in asymmetric synthesis .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 215.25 g/mol |
| CAS Number | 170299-60-2 |
| Synonyms | Methyl (1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate |
| Biological Activity | Effect |
|---|---|
| Anticancer Activity | Inhibits cell proliferation |
| Enzymatic Transformation | Biocatalysis potential |
| Microtubule Interaction | Tubulin polymerization inhibition |
Q & A
What synthetic strategies are employed to prepare cis-cyclopropanecarboxylic acid derivatives with tert-butoxycarbonyl (Boc)-protected amino groups?
The synthesis involves two critical steps: (1) cyclopropanation to form the strained ring and (2) Boc protection of the amine. Cyclopropanation is typically achieved via [2+1] cycloaddition using transition metal catalysts (e.g., rhodium or copper) or Simmons-Smith reagents (e.g., Zn-Cu/CHI) to control stereochemistry . The Boc group is introduced using di-tert-butyl dicarbonate (BocO) under basic conditions (e.g., NaHCO or DMAP), as demonstrated in structurally analogous compounds . Post-synthetic purification via column chromatography or recrystallization ensures enantiomeric purity.
How is the stereochemical integrity of the cyclopropane ring validated in such compounds?
Stereochemical validation relies on NMR spectroscopy and X-ray crystallography . Nuclear Overhauser Effect (NOE) experiments in -NMR can confirm cis/trans configurations by analyzing spatial proximity of protons on the cyclopropane ring . For example, NOE correlations between the amino and ester groups would support a cis configuration. X-ray crystallography provides definitive proof of spatial arrangement, as seen in cyclopropane derivatives with similar substituents .
What analytical challenges arise in characterizing Boc-protected cyclopropane derivatives, and how are they addressed?
Key challenges include:
- Signal overlap in NMR : The Boc group’s tert-butyl protons (1.2–1.4 ppm) may obscure adjacent protons. High-field NMR (≥400 MHz) and 2D techniques (e.g., HSQC, COSY) resolve ambiguities .
- Mass spectrometry fragmentation : Boc groups fragment under ESI-MS, complicating molecular ion detection. Soft ionization methods (e.g., MALDI-TOF) or derivatization (e.g., trimethylsilylation) improve detection .
- Polarity-driven solubility issues : Hydrophobic Boc groups reduce aqueous solubility. Characterization in deuterated chloroform or DMSO-d is preferred .
How does the Boc group influence the compound’s reactivity in downstream applications?
The Boc group serves as a temporary protective moiety for amines, enabling selective functionalization of other sites (e.g., ester hydrolysis). It is stable under basic and nucleophilic conditions but cleaved under acidic conditions (e.g., TFA or HCl in dioxane), as shown in Boc-protected cyclopropane analogs . This allows sequential synthesis of peptidomimetics or conjugates without disrupting the cyclopropane core.
What mechanistic insights explain the stereoselectivity of cyclopropanation in these systems?
Stereoselectivity arises from transition-state geometry and catalyst-substrate interactions . For example, Rh(OAc)-catalyzed cyclopropanation of allylic amines favors cis configurations due to steric hindrance between the catalyst’s axial ligands and substituents on the cyclopropane ring . Computational studies (DFT) further predict energy barriers for competing transition states, guiding catalyst selection .
How are contradictory data in cyclopropane derivative synthesis resolved?
Discrepancies in reported yields or stereochemical outcomes often stem from:
- Reagent purity : Impure CHI in Simmons-Smith reactions lowers yields. Distillation or stabilization with copper-zinc alloys mitigates this .
- Solvent effects : Polar aprotic solvents (e.g., DCM) favor cis products, while nonpolar solvents (e.g., hexane) may shift selectivity. Systematic solvent screening optimizes outcomes .
- Temperature control : Exothermic cyclopropanation requires slow reagent addition at −78°C to avoid side reactions .
What applications exist for Boc-protected cyclopropane derivatives in drug discovery?
These derivatives are rigid scaffolds in peptidomimetics and protease inhibitors. The cyclopropane ring enforces conformational restraint, enhancing binding affinity to target proteins (e.g., HIV-1 protease) . The Boc group facilitates late-stage deprotection for introducing bioorthogonal handles (e.g., fluorophores or click chemistry tags) .
How is the stability of the cyclopropane ring assessed under physiological conditions?
Accelerated stability studies in buffered solutions (pH 1–10) and simulated biological fluids (e.g., plasma) monitor ring-opening reactions. LC-MS tracks degradation products, such as linear carboxylic acids from acid-catalyzed ring cleavage. The Boc group’s stability under these conditions is evaluated separately using TFA hydrolysis kinetics .
What computational methods predict the physicochemical properties of such compounds?
Density Functional Theory (DFT) calculates strain energy (~27 kcal/mol for cyclopropane), solubility parameters, and logP values. Molecular Dynamics (MD) simulations model interactions with lipid bilayers or proteins, guiding lead optimization . Tools like Gaussian or Schrodinger Suite are standard for these analyses .
How are enantiomeric impurities quantified in chiral cyclopropane derivatives?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers. Detection via polarimetry or circular dichroism (CD) ensures sensitivity to 0.1% impurity levels. Calibration with enantiopure standards (e.g., from ) validates the method .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
